molecular formula C10H11BrN2O3 B8282508 N-(3-bromopropyl)-4-nitrobenzamide

N-(3-bromopropyl)-4-nitrobenzamide

Cat. No.: B8282508
M. Wt: 287.11 g/mol
InChI Key: DTYCUOLXZAJHKH-UHFFFAOYSA-N
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Description

N-(3-Bromopropyl)-4-nitrobenzamide is a brominated nitroaromatic compound characterized by a 4-nitrobenzamide core linked to a 3-bromopropyl chain. This molecule combines the electron-withdrawing nitro group (-NO₂) with a bromine atom, a halogen known for its reactivity and role in substitution reactions. Bromine’s larger atomic radius and polarizability compared to chlorine or aromatic substituents may influence its chemical behavior, bioactivity, and synthetic pathways .

Properties

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

N-(3-bromopropyl)-4-nitrobenzamide

InChI

InChI=1S/C10H11BrN2O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7H2,(H,12,14)

InChI Key

DTYCUOLXZAJHKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCBr)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Substituent Key Features
N-(3-Bromopropyl)-4-nitrobenzamide 3-Bromopropyl chain Bromine as a leaving group; potential for nucleophilic substitution reactions.
N-(3-Chlorophenethyl)-4-nitrobenzamide 3-Chlorophenethyl group Chlorine substituent; aromatic phenethyl backbone enhances stability .
N-(2,2-Diphenylethyl)-4-nitrobenzamide 2,2-Diphenylethyl group Bulky aromatic substituents; increased steric hindrance and lipophilicity .
N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide Bromobenzamide + methoxyphenyl Dual nitro and bromo groups; methoxy group modulates electronic properties .

Key Observations :

  • The bromopropyl chain in the target compound introduces reactivity distinct from chlorinated or aromatic analogs. Bromine’s higher leaving-group ability may facilitate cross-coupling or alkylation reactions, relevant in prodrug design .
  • Bulky substituents (e.g., diphenylethyl) reduce molecular flexibility but enhance binding to hydrophobic targets .

Physicochemical Properties

Compound Melting Point (°C) UV Absorption (λmax) Mass Spectrometry Fragments (m/z)
N-(3-Chlorophenethyl)-4-nitrobenzamide 147–149 ~270 nm Parent ion: 319; fragments at m/z 167, 181 .
N-(2,2-Diphenylethyl)-4-nitrobenzamide Not reported ~260 nm Parent ion: 347; fragments at m/z 150, 166, 269 .
This compound* N/A ~265–275 nm (estimated) Expected fragments: Br-containing ions (e.g., m/z 79/81 for Br⁻).

Key Observations :

  • Nitroaromatic compounds typically exhibit UV absorption between 260–280 nm due to π→π* transitions .
  • Bromine’s isotopic signature (m/z 79/81) in mass spectra distinguishes brominated analogs from chlorinated ones .

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